7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]hept-5-enoic acid
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Overview
Description
Prostaglandin B2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots. Prostaglandin B2, specifically, is known for its involvement in inflammatory responses and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin B2, has been a significant focus in organic chemistry due to their complex structures and biological importance. One common synthetic route involves the use of Corey lactone as a key intermediate. This method includes several steps such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .
Industrial Production Methods: Industrial production of prostaglandins often employs chemoenzymatic synthesis due to its efficiency and scalability. This method combines chemical synthesis with enzymatic reactions to achieve high yields and stereoselectivity. For example, the use of Baeyer–Villiger monooxygenase (BVMO) and ketoreductase (KRED) in the synthesis process ensures the correct stereochemical configurations under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific modifications made to the prostaglandin B2 molecule. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Prostaglandin B2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex lipid synthesis and reaction mechanisms.
Biology: Prostaglandin B2 is used to investigate cellular signaling pathways and inflammatory responses.
Medicine: It has potential therapeutic applications in treating conditions such as asthma, arthritis, and cardiovascular diseases.
Industry: Prostaglandin B2 and its derivatives are used in the development of pharmaceuticals and as research tools in drug discovery
Mechanism of Action
Prostaglandin B2 exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the G-protein coupled receptor family, which mediates various intracellular signaling pathways. Upon binding, prostaglandin B2 can activate or inhibit different cellular responses, such as inflammation, vasodilation, and platelet aggregation .
Comparison with Similar Compounds
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin F2α: Involved in smooth muscle contraction and reproductive processes.
Prostaglandin I2 (Prostacyclin): Acts as a vasodilator and inhibitor of platelet aggregation.
Uniqueness of Prostaglandin B2: Prostaglandin B2 is unique due to its specific receptor interactions and the distinct biological effects it mediates. Unlike other prostaglandins, it has a particular role in modulating inflammatory responses and has potential therapeutic applications that are still being explored .
Properties
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,17,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFXRIUZNKLRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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